molecular formula C4H5BrF2O B2474829 (1-Bromo-2,2-difluorocyclopropyl)methanol CAS No. 2416233-86-6

(1-Bromo-2,2-difluorocyclopropyl)methanol

Cat. No. B2474829
CAS RN: 2416233-86-6
M. Wt: 186.984
InChI Key: DNKGIDZLMFLKKV-UHFFFAOYSA-N
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Description

“(1-Bromo-2,2-difluorocyclopropyl)methanol” is a chemical compound with the CAS Number: 2416233-86-6 . It has a molecular weight of 186.98 . The compound is typically 95% pure .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 186.98 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Reaction Dynamics and Synthesis

  • Reaction with Alkali Metals in Alcohol Solvents : A study by Walborsky et al. (1992) explored the reaction of a chiral cyclopropyl halide with alkali metals in alcohol solvents, including methanol. This research is significant in understanding the behavior of cyclopropyl halides, which can be applicable to (1-Bromo-2,2-difluorocyclopropyl)methanol (Walborsky, Ollman, Hamdouchi, & Topolski, 1992).

  • Synthesis of Difluorinated Cyclopropanoid Nucleoside Analogues : Csuk and Thiede (2002) synthesized a novel class of difluorinated cyclopropanoid nucleoside analogues starting from (2,2-difluorocyclopropyl)methanol. This research indicates the potential of this compound in the synthesis of complex organic structures (Csuk & Thiede, 2002).

  • Nucleophilic Substitution Reactions : Kolsaker and Storesund (1972) demonstrated the formation of cyclopropane derivatives from dimethyl 2-bromo-2-methylpropylidenemalonate, indicating the potential of similar bromo compounds like this compound in nucleophilic substitution reactions (Kolsaker & Storesund, 1972).

Chemical Reactions and Transformations

  • Bromination of Allyl Chloride : Williams (1975) researched the bromination of allyl chloride in various solvents including methanol. This study provides insights into the behavior of brominated compounds in different solvents, which could be extrapolated to this compound (Williams, 1975).

  • Reactions of Bromonitroalkanes : Challis and Yousaf (1991) investigated the decomposition of 2-bromo-2-nitropropane-1,3-diol, revealing multiple decomposition pathways in aqueous base. This research might provide a reference for understanding the stability and decomposition of bromonitroalkanes, including this compound (Challis & Yousaf, 1991).

Safety and Hazards

The safety data sheet (SDS) for “(1-Bromo-2,2-difluorocyclopropyl)methanol” provides important information about its hazards and safe handling procedures . Always refer to the SDS when working with this compound.

properties

IUPAC Name

(1-bromo-2,2-difluorocyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGIDZLMFLKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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